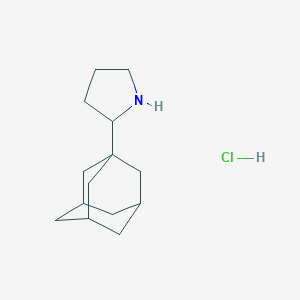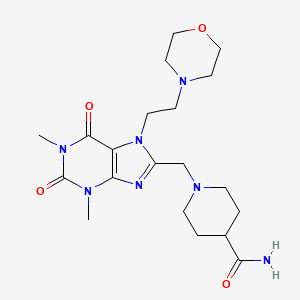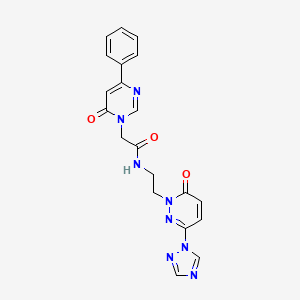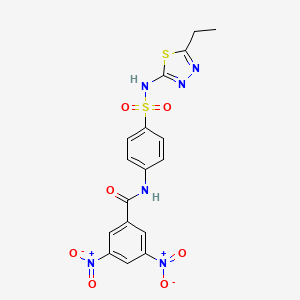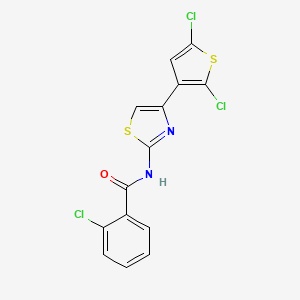
2-chloro-N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)benzamide, also known as DTTB, is a chemical compound with potential applications in scientific research. This compound is a benzamide derivative that contains a thiazole ring and two chlorine atoms. The synthesis of DTTB is a complex process that requires specific reagents and conditions.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Thiazoles, including our compound of interest, exhibit antimicrobial activity. Researchers have investigated their potential as agents against bacteria, fungi, and other pathogens. The compound’s unique structure may allow it to interfere with microbial growth or cell processes, making it a promising candidate for drug development .
Anti-Inflammatory Effects
Thiazoles have been studied for their anti-inflammatory properties. By modulating inflammatory pathways, they could potentially mitigate inflammation-related diseases. Our compound might act as an anti-inflammatory agent, although further research is needed to confirm this .
Antiviral Activity
Given the global importance of antiviral drugs, compounds like ours are of interest. Thiazoles have demonstrated antiviral effects against various viruses. Investigating whether our compound can inhibit viral replication or entry could be valuable .
Neuroprotective Potential
Thiazoles may play a role in protecting neurons from damage or degeneration. Their ability to influence neurotransmitter systems or oxidative stress pathways could make them relevant in neuroprotection research .
Antitumor and Cytotoxic Properties
Thiazoles have been explored as potential antitumor agents. They might inhibit cancer cell growth or induce apoptosis (programmed cell death). Our compound’s specific structure warrants investigation in this context .
Material Science Applications
Beyond biological activities, thiazoles find applications in material science. Researchers have used them to synthesize novel materials, such as polymers, dyes, and catalysts. Our compound’s properties could contribute to material design .
Mecanismo De Acción
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, exhibit a wide range of biological activities . These activities include antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
The orientation of the thiazole ring towards the target site can be nitrogen-oriented, sulfur-oriented, or parallel-oriented . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific structures .
Result of Action
Thiazole derivatives are known to have a wide range of biological effects, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .
Action Environment
The biological outcomes of thiazole derivatives can be greatly affected by the substituents on the thiazole ring .
Propiedades
IUPAC Name |
2-chloro-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2OS2/c15-9-4-2-1-3-7(9)13(20)19-14-18-10(6-21-14)8-5-11(16)22-12(8)17/h1-6H,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMELKTTUUOFQKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


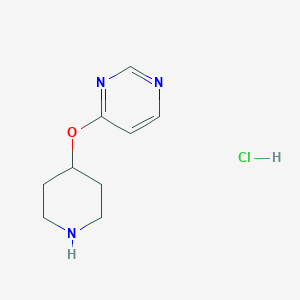
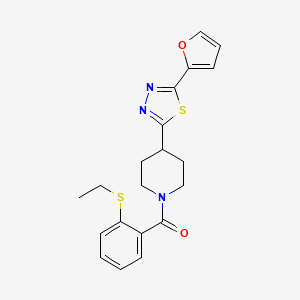
![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B2417355.png)
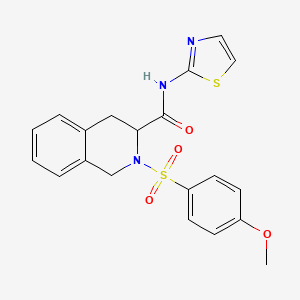
![(2E,3E)-1-(4-fluorophenyl)-3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B2417359.png)
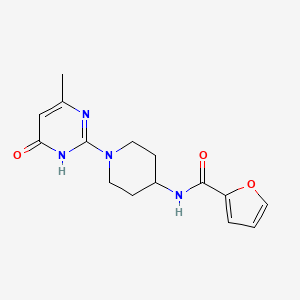
![8-Methyl-3-[(6-methylpyridazin-3-yl)oxy]-8-azabicyclo[3.2.1]octane](/img/structure/B2417363.png)
